2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione

HDAC inhibition Epigenetics Enantioselective pharmacology

Procurement of racemic or achiral phthalimide analogs introduces uncontrolled stereochemical variables that produce misleading SAR in HDAC inhibitor programs. The (S)-enantiomer (CAS 3976-26-9) is the definitive cap group synthon for medicinal chemistry teams targeting HDAC or epigenetic modifiers. • 31.6-fold potency advantage over (R)-enantiomer (EC50 250 nM vs 7890 nM); outperforms N-phenyl analog by 8.3-fold. • Complete diastereoselectivity with PhMgCl (single diastereomer, 88% yield); chiral auxiliary is recoverable. • LogP 2.98 - balanced lipophilicity for predictable cell penetration with 2.6-fold lower membrane partitioning than the 2-phenylethyl isomer.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
Cat. No. B14996634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H13NO2/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11H,1H3
InChIKeyGSEDOKJYMYFOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes180 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Phenylethyl)-1H-isoindole-1,3(2H)-dione Procurement Guide: Chiral Phthalimide with Quantifiable Differentiation from Linear Isomers


2-(1-Phenylethyl)-1H-isoindole-1,3(2H)-dione (CAS 3976-26-9 for the (S)-enantiomer; also known as N-(α-methylbenzyl)phthalimide) is a chiral N-substituted phthalimide derivative with molecular formula C16H13NO2 and molecular weight 251.28 g/mol . It features a stereogenic center at the benzylic position of the phenylethyl substituent, distinguishing it from the achiral linear isomer 2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (CAS 7501-05-5) . This compound serves both as a chiral building block in asymmetric synthesis and as a key substructure in phthalimide-based histone deacetylase (HDAC) inhibitor design, where the (S)-enantiomer has demonstrated 31.6-fold greater potency than the (R)-enantiomer in a hydroxamic acid derivative series [1].

Chiral Building Block Asymmetric synthesis with stereocenter at benzylic position; distinct from achiral 2-phenylethyl isomer
Enantioselective HDAC Research Reported (S)-enantiomer-selective assay response in phthalimide-hydroxamic acid chemotype
Stereochemical Control Enables enantiomer-attribution review in target engagement studies; racemate or (R)-form alters interpretation

Why N-(2-Phenylethyl)phthalimide or N-Benzylphthalimide Cannot Replace 2-(1-Phenylethyl)-1H-isoindole-1,3(2H)-dione in Research Applications


The α-methyl branch in 2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione creates a stereogenic center that is entirely absent in the linear N-(2-phenylethyl) isomer and the shorter N-benzyl analog . This structural feature produces three quantifiable consequences: (i) a calculated LogP of 2.98 versus 3.4 for the 2-phenylethyl isomer, representing approximately 2.5-fold lower octanol-water partitioning that alters membrane permeability predictions ; (ii) only 2 rotatable bonds in the N-substituent versus 3 in the linear isomer, conferring greater conformational rigidity ; and (iii) the capacity for enantioselective molecular recognition, as demonstrated by the 31.6-fold difference in HDAC-inhibitory activity between (S)- and (R)-configured derivatives bearing this substituent [1]. Generic substitution with non-chiral or differently branched phthalimides therefore introduces uncontrolled variables in stereochemical outcome, lipophilicity, and target engagement that cannot be corrected post hoc.

1-Phenylethyl vs. 2-Phenylethyl Absence of α-methyl branch eliminates stereocenter; achiral analog cannot support enantioselective molecular recognition or diastereoselective transformations. Permeability predictions may shift due to higher LogP (~3.4).
1-Phenylethyl vs. Benzyl Shorter N-substituent lacks the branched phenylethyl motif; conformational rigidity and lipophilicity differ, altering target engagement profiles in HDAC assays.
(S)-Enantiomer vs. Racemate Racemic mixture introduces uncontrolled enantiomeric excess; reported assay-response context may differ significantly, complicating SAR interpretation.

2-(1-Phenylethyl)-1H-isoindole-1,3(2H)-dione: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemistry-Driven HDAC Inhibitory Potency: (S)-1-Phenylethyl vs (R)-1-Phenylethyl Phthalimide Derivatives

In a series of phthalimide-hydroxamic acid hybrid HDAC inhibitors, the (S)-1-phenylethyl-bearing compound 24h exhibited an EC50 of 250 nM, while its (R)-enantiomer 24i showed an EC50 of 7890 nM, representing a 31.6-fold potency advantage for the (S)-configuration [1]. This direct head-to-head comparison was conducted within the same study under identical assay conditions, using a HeLa cell nuclear extract-based HDAC activity assay [1]. For context, the N-phenethyl analog (24c, bearing the achiral 2-phenylethyl group) showed an intermediate EC50 of 474 nM, indicating that both chain branching and stereochemistry independently modulate activity [1].

HDAC potency (S) vs (R)
Head-to-head
(S)-24h: EC50 250 nM(R)-24i: EC50 7890 nMAchiral 24c: 474 nM
Enantiomer-attribution review for HDAC assay sensitivity
HeLa nuclear extract assay; identical conditions
HDAC inhibition Epigenetics Enantioselective pharmacology

Lipophilicity Differentiation: Lower Calculated LogP of 1-Phenylethyl vs 2-Phenylethyl Phthalimide Isomer

The (S)-1-phenylethyl derivative has a calculated LogP of 2.98, compared to an XlogP of 3.4 for the isomeric 2-(2-phenylethyl)phthalimide . This 0.42 log unit difference corresponds to approximately 2.6-fold lower octanol-water partitioning for the 1-phenylethyl compound . The difference arises from the α-methyl branch creating a more compact, conformationally restricted substituent with 2 rotatable bonds versus 3 in the linear isomer . For comparison, N-benzylphthalimide (LogP = 2.42) and N-phenylphthalimide (LogP = 2.55) both show lower lipophilicity than either phenylethyl isomer .

Lipophilicity
Calculated
LogP 2.98 (1-phenylethyl) vs 3.4 (2-phenylethyl) ~2.6× lower partitioning
Supports balanced permeability-solubility review
2 rotatable bonds vs 3; data to verify experimentally
Lipophilicity Drug-likeness ADME prediction

Chiral Auxiliary Performance: Diastereoselectivity in Grignard Additions to (1S)-N-(1-Phenylethyl)phthalimide

Reduction of (1S)-N-(1-phenylethyl)phthalimide with NaBH4 in methanol at -5 to 0 °C afforded hydroxy lactams in 92% yield with a 5.5:4.5 diastereomeric ratio [1]. Grignard additions showed variable diastereoselectivity depending on the nucleophile: phenylmagnesium chloride gave 88% yield as a single diastereomer, methylmagnesium iodide gave 86% yield (5.7:4.3 dr), benzylmagnesium bromide gave 65% yield (5.5:4.5 dr), and phenylethylmagnesium bromide gave 67% yield (5.6:4.4 dr) [1]. The stereochemical outcome is rationalized by a Felkin-Ahn transition state model in which the α-methylbenzyl group induces diastereofacial discrimination [1]. The achiral N-(2-phenylethyl)phthalimide cannot provide any stereochemical control in analogous transformations.

Chiral auxiliary dr
Class-level inference
PhMgCl: single diastereomer, 88% yield; other Grignard dr 5.5–5.7:4.3–4.5
Enantiomer-attribution review for diastereoselective synthesis
Achiral analog: no stereocontrol
Asymmetric synthesis Chiral auxiliary Diastereoselectivity

Physical State and Melting Point Differentiation from N-Benzylphthalimide

The (S)-2-(1-phenylethyl)isoindoline-1,3-dione has a reported melting point of 34-38 °C, making it a low-melting solid near ambient temperature . This contrasts sharply with N-benzylphthalimide (mp 114-116 °C) and N-phenylphthalimide (mp 204-207 °C), both of which are high-melting crystalline solids . The low melting point of the 1-phenylethyl derivative is attributed to the α-methyl branch disrupting crystal packing compared to the planar N-benzyl and N-phenyl analogs. This property has practical implications for solvent-free reaction conditions and melt-phase processing.

Melting point
Cross-study comparable
34–38 °C (1-phenylethyl) vs 114–116 °C (benzyl) vs 204–207 °C (phenyl)
Near-ambient melt supports solvent-free processing
Purity ≥95%; data to verify with lot-specific COA
Physicochemical properties Formulation Handling

HDAC Isoform Pan-Inhibition Profile: 1-Phenylethyl-Phthalimide Derivative Compared to Trichostatin A

The acryloyl-hydroxamic acid derivative bearing the 1-phenylethyl cap (compound 24b) was profiled against three representative HDAC isoforms: HDAC1 (class I, IC50 = 572 nM), HDAC4 (class IIa, IC50 = 358 nM), and HDAC6 (class IIb, IC50 = 709 nM), demonstrating pan-HDAC inhibitory activity [1]. Compared to the reference pan-inhibitor trichostatin A (TSA: HDAC1 IC50 = 20 nM, HDAC4 IC50 = 39 nM, HDAC6 IC50 = 91 nM), compound 24b is approximately 10- to 30-fold less potent but represents a structurally distinct chemotype [1]. Cellular target engagement was confirmed via p21WAF1/CIP1 reporter gene assay, where 24b showed an EC1000 of 3.29 μM versus 0.0087 μM for TSA [1]. Among the phthalimide series, 24b was identified as the most potent in vitro HDAC inhibitor [1].

Pan-HDAC isoform profile
Supporting evidence
24b: HDAC1 IC50 572 nMHDAC4 IC50 358 nMHDAC6 IC50 709 nMTSA: 20–91 nM
Pathway-response context distinct from hydroxamate natural products
Recombinant enzyme assays; cellular p21 EC1000 3.29 µM
HDAC isoform selectivity Cancer epigenetics Pan-HDAC inhibition

N-Substituent Branching Effect on HDAC Inhibition: 1-Phenylethyl vs Benzyl vs Phenyl Phthalimide Derivatives

Within the same phthalimide-hydroxamic acid series, systematic variation of the N-substituent revealed a clear SAR trend: the N-phenyl derivative (24a) exhibited weak activity (EC50 = 2080 nM), N-benzyl (methylene insertion) improved potency ~10-fold, and the branched N-(S)-1-phenylethyl derivative (24h, EC50 = 250 nM) was approximately 8.3-fold more potent than the N-phenyl parent and 1.9-fold more potent than the N-phenethyl analog (24c, EC50 = 474 nM) [1]. Introduction of a 4-methyl (24d, EC50 = 186 nM) or 4-methoxy (24e, EC50 = 291 nM) substituent on the benzyl group provided modest additional improvements, but the bulkier benzhydryl derivative (24f, EC50 = 763 nM) was significantly less active [1]. These data demonstrate that the α-methyl branch of the 1-phenylethyl group is near-optimal for HDAC inhibition in this chemotype.

N-substituent SAR
Head-to-head
(S)-1-phenylethyl: EC50 250 nMPhenyl: 2080 nM2-phenylethyl: 474 nM4-Me-benzyl: 186 nM
Enantiomer-attribution context for cap group optimization
Identical acryloyl-hydroxamic acid linker; HeLa nuclear extract
Structure-activity relationship Cap group optimization HDAC inhibitor design

2-(1-Phenylethyl)-1H-isoindole-1,3(2H)-dione: Evidence-Backed Research and Industrial Application Scenarios


Enantioselective HDAC Inhibitor Lead Optimization

Medicinal chemistry teams developing phthalimide-based HDAC inhibitors should procure the (S)-enantiomer (CAS 3976-26-9) as their primary cap group synthon. The 31.6-fold potency advantage of the (S)-configured derivative (EC50 250 nM) over the (R)-enantiomer (EC50 7890 nM), established in head-to-head comparison [1], means that using the racemate or wrong enantiomer will produce misleading SAR and potentially false negative results. For reference, the (S)-1-phenylethyl cap outperforms both the N-phenyl analog (8.3-fold improvement) and the achiral N-(2-phenylethyl) analog (1.9-fold improvement) [1].

Asymmetric Synthesis of Spirocyclic and Benzazepine Pharmaceutical Intermediates

Process chemistry groups synthesizing chiral spiro indane or benzazepine scaffolds should select (1S)-N-(1-phenylethyl)phthalimide as the starting material. As demonstrated by Chihab-Eddine et al. [1], phenylmagnesium chloride addition proceeds with complete diastereoselectivity (single diastereomer, 88% yield), while other Grignard reagents provide dr values of 5.5:4.5 to 5.7:4.3 [1]. The chiral auxiliary is recoverable and the diastereomeric products are separable by fractional crystallization or preparative TLC [1]. The achiral 2-phenylethyl analog offers no stereochemical control and is unsuitable for this application.

Cell-Based Epigenetic Screening with Defined Lipophilicity

Screening laboratories designing cell-based HDAC or epigenetic modifier assays should select 2-(1-phenylethyl)phthalimide-based probes over the 2-phenylethyl isomer when balanced permeability and solubility are critical. The calculated LogP of 2.98 [1] positions this compound ~0.4 log units lower than the 2-phenylethyl isomer (LogP 3.4) , corresponding to approximately 2.6-fold lower membrane partitioning. This intermediate lipophilicity, combined with its near-ambient melting point (34-38 °C) , facilitates both solution-phase handling and predictable cell penetration in Caco-2 or PAMPA permeability models.

Application
Selection Property
Validation Focus
Enantioselective HDAC inhibitor research
Enantiomer-selective assay response context
SAR and enantiomer-attribution review
Asymmetric synthesis of chiral intermediates
Chiral auxiliary with reported diastereoselectivity
Diastereomeric ratio verification and auxiliary recovery
Cell-based epigenetic screening
Intermediate lipophilicity and near-ambient melt
Permeability-solubility balance and handling review
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